molecular formula C8H17NO B13296363 2-Amino-1-ethylcyclohexan-1-OL

2-Amino-1-ethylcyclohexan-1-OL

Cat. No.: B13296363
M. Wt: 143.23 g/mol
InChI Key: CPTUCFHPVKUOGO-UHFFFAOYSA-N
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Description

2-Amino-1-ethylcyclohexan-1-OL is an organic compound with the molecular formula C8H17NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-ethylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-ethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-ethylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF or diethyl ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Amino-1-ethylcyclohexanone, 2-Amino-1-ethylcyclohexanoic acid.

    Reduction: Various amines and alcohols.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-ethylcyclohexan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-1-ethylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylcyclohexanol: A structurally similar compound with a hydroxyl group instead of an amino group.

    2-Amino-1-methylcyclohexan-1-OL: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

2-Amino-1-ethylcyclohexan-1-OL is unique due to its specific combination of an amino group and an ethyl group on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-1-ethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)6-4-3-5-7(8)9/h7,10H,2-6,9H2,1H3

InChI Key

CPTUCFHPVKUOGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1N)O

Origin of Product

United States

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